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molecular formula C13H22O2SSi B8315236 5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde

5-(2-(tert-Butyldimethylsilyloxy)ethyl)thiophene-2-carbaldehyde

Cat. No. B8315236
M. Wt: 270.46 g/mol
InChI Key: UZMSHMUJQNIXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629271B2

Procedure details

tert-Butyldimethylsilylchloride (2.82 g) was added portionwise to a stirred solution of 2-(thiophen-2-yl)ethanol (2 g) and imidazole (1.275 g) in DMF (20 mL) at 20° C. over a period of 20 minutes. The mixture was stirred at 20° C. for 18 hours and then partitioned between ethyl acetate and water, the organic layer was washed with water, dried over sodium sulphate, filtered and the solvent evaporated under reduced pressure. The residue was purified by flash silica chromatography, elution gradient 1-4% ethyl acetate in isohexane. The residue (2.7 g) was dissolved in THF (50 mL) and the solution cooled to −78° C., n-butyllithium (2.5M in hexanes, 5.06 mL) was added dropwise over 10 minutes and the resultant mixture stirred at 0° C. for 1 hour. The reaction mixture was cooled to −78° C. and DMF (5.7 mL) was added dropwise over 5 minutes. The mixture was stirred at 20° C. for 3 hours. The reaction mixture was partitioned between water and ethyl acetate, the organic layer was washed with water, dried over sodium sulphate and the solvent removed under reduced pressure. The crude product was purified by flash silica chromatography, eluting with 7% ethyl acetate in isohexane. Pure fractions were evaporated to dryness to afford the subtitled compound. Yield 2.3 g.
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.275 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][OH:16].N1C=CN=C1.CN([CH:25]=[O:26])C>>[Si:1]([O:16][CH2:15][CH2:14][C:10]1[S:9][C:13]([CH:25]=[O:26])=[CH:12][CH:11]=1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.82 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Name
Quantity
2 g
Type
reactant
Smiles
S1C(=CC=C1)CCO
Name
Quantity
1.275 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 20° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica chromatography, elution gradient 1-4% ethyl acetate in isohexane
DISSOLUTION
Type
DISSOLUTION
Details
The residue (2.7 g) was dissolved in THF (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to −78° C.
ADDITION
Type
ADDITION
Details
n-butyllithium (2.5M in hexanes, 5.06 mL) was added dropwise over 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the resultant mixture stirred at 0° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
ADDITION
Type
ADDITION
Details
DMF (5.7 mL) was added dropwise over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash silica chromatography
WASH
Type
WASH
Details
eluting with 7% ethyl acetate in isohexane
CUSTOM
Type
CUSTOM
Details
Pure fractions were evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCC1=CC=C(S1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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